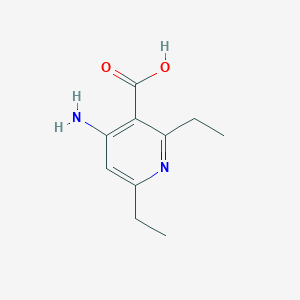

4-Amino-2,6-diethylpyridine-3-carboxylic acid

Übersicht

Beschreibung

4-Amino-2,6-diethylpyridine-3-carboxylic acid, also known as DEPC, is a pyridine derivative that has been widely used in scientific research. DEPC is a building block for the synthesis of various compounds and is used in the preparation of drugs and other biologically active molecules.

Wirkmechanismus

The mechanism of action of 4-Amino-2,6-diethylpyridine-3-carboxylic acid is not well understood. However, it has been reported that this compound can inhibit the activity of various enzymes, such as proteases, phosphatases, and nucleases. This compound can also react with amino and imino groups of nucleic acids and proteins, leading to their modification. The modification of nucleic acids and proteins by this compound can affect their structure and function.

Biochemical and Physiological Effects:

This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as alkaline phosphatase and ribonuclease. This compound can also modify the structure and function of nucleic acids and proteins. Additionally, this compound has been reported to have antihypertensive and antiviral activities.

Vorteile Und Einschränkungen Für Laborexperimente

4-Amino-2,6-diethylpyridine-3-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it is relatively stable under normal laboratory conditions. Additionally, this compound can be used as a building block for the synthesis of various biologically active molecules. However, this compound has some limitations. It can react with water, which can lead to the formation of undesired byproducts. Additionally, this compound can be toxic, and its use should be handled with care.

Zukünftige Richtungen

4-Amino-2,6-diethylpyridine-3-carboxylic acid has several potential future directions. It can be used in the synthesis of new drugs and biologically active molecules. Additionally, this compound can be used in the development of new fluorescent probes for molecular imaging and diagnostic applications. Furthermore, this compound can be used in the synthesis of new materials for catalysis. Overall, this compound has significant potential for future research and development in various fields.

Conclusion:

In conclusion, this compound is a pyridine derivative that has been widely used in scientific research. It is synthesized by reacting 3-acetyl-4-methylpyridine with diethylamine and ammonium acetate. This compound has been extensively used as a building block for the synthesis of various biologically active molecules and has several biochemical and physiological effects. This compound has several advantages for lab experiments, but it also has some limitations. This compound has significant potential for future research and development in various fields.

Wissenschaftliche Forschungsanwendungen

4-Amino-2,6-diethylpyridine-3-carboxylic acid has been extensively used as a building block for the synthesis of various biologically active molecules. It is used in the preparation of drugs, such as antihypertensive agents, antiviral agents, and antitumor agents. This compound is also used in the synthesis of fluorescent probes, which are widely used in molecular imaging and diagnostic applications. Additionally, this compound is used in the preparation of ligands for metal ions and in the synthesis of materials for catalysis.

Eigenschaften

CAS-Nummer |

144291-53-2 |

|---|---|

Molekularformel |

C10H14N2O2 |

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

4-amino-2,6-diethylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2/c1-3-6-5-7(11)9(10(13)14)8(4-2)12-6/h5H,3-4H2,1-2H3,(H2,11,12)(H,13,14) |

InChI-Schlüssel |

IDOFIAUAFAKVGM-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C(=N1)CC)C(=O)O)N |

Kanonische SMILES |

CCC1=CC(=C(C(=N1)CC)C(=O)O)N |

Synonyme |

3-Pyridinecarboxylicacid,4-amino-2,6-diethyl-(9CI) |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butylcalix[4]arene-tetrakis(N,N-dimethylacetamide)](/img/structure/B122445.png)